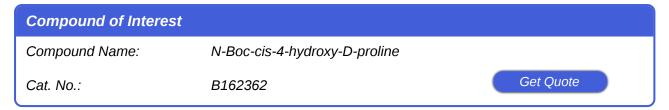


# Technical Guide: N-Boc-cis-4-hydroxy-D-proline in Drug Development

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **N-Boc-cis-4-hydroxy-D-proline**, a key building block in modern pharmaceutical research. The document details its physicochemical properties, provides an exemplary experimental protocol for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and illustrates the fundamental mechanism of action facilitated by such molecules.

## **Core Physicochemical Properties**

**N-Boc-cis-4-hydroxy-D-proline** is a derivative of the amino acid D-proline, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine. This protecting group is crucial for its application in controlled, stepwise chemical synthesis. Its properties are summarized below.



Property	Value	Citations
Molecular Weight	231.25 g/mol	[1][2][3][4][5]
Chemical Formula	C10H17NO5	[1][3][4][5]
CAS Number	135042-12-5	[1][4][5]
Appearance	Solid	[1]
Applications	Peptide synthesis, ADC linker, PROTAC linker	[1][2][6]
Storage Temperature	2-8°C	[1]

## **Role in PROTAC and ADC Synthesis**

**N-Boc-cis-4-hydroxy-D-proline** serves as a versatile linker in the construction of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and PROTACs.[2] In these roles, it covalently connects two distinct molecular entities, and the length and rigidity of the linker are critical for the efficacy of the final conjugate.[7]

- In ADCs, it can be part of the linker that attaches a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.
- In PROTACs, it connects a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

# Experimental Protocol: Synthesis of a PROTAC using an N-Boc-protected Linker

The following is a representative two-stage protocol for the synthesis of a PROTAC, illustrating the use of an N-Boc-protected linker like **N-Boc-cis-4-hydroxy-D-proline**. This process involves the deprotection of the Boc group followed by an amide coupling reaction.

Stage 1: Boc Deprotection



This initial step removes the Boc protecting group to expose the amine, making it available for coupling to the next component.

- Reagents and Materials:
  - N-Boc-linker intermediate (e.g., N-Boc-cis-4-hydroxy-D-proline coupled to one ligand)
  - Anhydrous Dichloromethane (DCM)
  - Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
  - Nitrogen or Argon gas
  - Round-bottom flask
  - Magnetic stirrer
- Procedure:
  - Under an inert atmosphere (nitrogen or argon), dissolve the N-Boc-linker intermediate in anhydrous DCM.
  - To the stirred solution, add the deprotecting agent (e.g., an equal volume of TFA, or ~10 equivalents of 4M HCl in dioxane) dropwise at room temperature.
  - Stir the reaction mixture at room temperature for 1-3 hours.
  - Monitor the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS)
    to confirm the complete consumption of the starting material.
  - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting crude amine salt is often used directly in the next stage without further purification.

Stage 2: Amide Coupling to a Protein of Interest (POI) Ligand

This stage forms the final PROTAC molecule by creating an amide bond between the deprotected linker-amine and a carboxylic acid on the POI ligand.



- Reagents and Materials:
  - Deprotected linker-amine (from Stage 1)
  - POI ligand with a terminal carboxylic acid
  - Anhydrous N,N-Dimethylformamide (DMF)
  - Coupling agent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
  - Base, e.g., N,N-Diisopropylethylamine (DIPEA)
  - Ethyl acetate (EtOAc), water, and brine for workup
  - Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
  - Silica gel for column chromatography

#### Procedure:

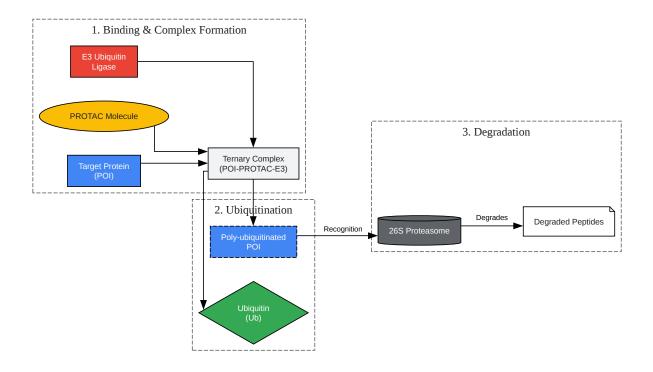
- In a separate flask, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
- Add the coupling agent HATU (1.2 equivalents) and the base DIPEA (3.0 equivalents) to the POI ligand solution.
- Stir this mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add the deprotected linker-amine (1.1 equivalents) to the activated POI ligand mixture.
- Stir the final reaction mixture at room temperature for 2-16 hours. Monitor the progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



 Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC.

### **Visualized Mechanisms and Workflows**

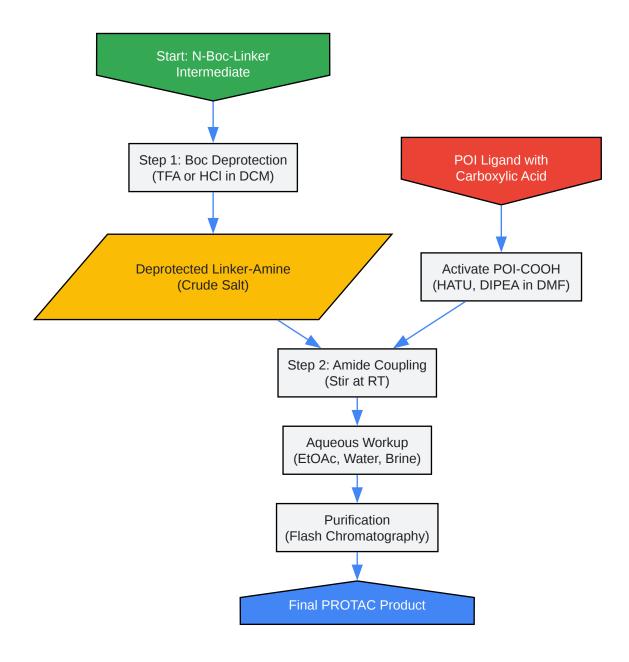
The following diagrams illustrate the key processes and workflows associated with the application of **N-Boc-cis-4-hydroxy-D-proline** in research.



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Mechanism of PROTAC-induced protein degradation.





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General workflow for two-stage PROTAC synthesis.

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